molecular formula C8H9N3 B3079722 Imidazo[1,2-a]pyridin-7-ylmethanamine CAS No. 1073428-81-5

Imidazo[1,2-a]pyridin-7-ylmethanamine

Cat. No.: B3079722
CAS No.: 1073428-81-5
M. Wt: 147.18
InChI Key: JOQDUOWWWPMEHJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-7-ylmethanamine is a chemical compound with the CAS Number: 1073428-81-5 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The molecular weight of this compound is 147.18 . The InChI Code is 1S/C8H9N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6,9H2 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

1. Therapeutic Applications

Imidazo[1,2-a]pyridine is recognized for its broad range of applications in medicinal chemistry. It demonstrates potential in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This makes it a crucial scaffold in the development of novel therapeutic agents (Deep et al., 2016).

2. Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridine have been extensively studied, revealing its significance as an enzyme inhibitor, receptor ligand, and anti-infectious agent. Its analogs have shown pronounced efficacy in these roles, highlighting its versatility in medicinal chemistry (Enguehard-Gueiffier & Gueiffier, 2007).

3. Synthesis and Functionalization

Recent developments in the synthesis and functionalization of imidazo[1,2-a]pyridines have focused on using mild reaction conditions and inexpensive catalysts, which is crucial for pharmaceutical applications. This area has seen significant efforts in creating functionalized derivatives to enhance biological activity (Ravi & Adimurthy, 2017).

4. Anticancer Potential

Imidazo[1,2-a]pyridine has been identified as a promising candidate in antitumor therapy. Various analogs of this compound have been used as lead molecules in human clinical trials, demonstrating its potential in inhibiting different tumor cell lines (Goel, Luxami, & Paul, 2016).

5. Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds have shown significant promise as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, making them clinically relevant in treating heart and circulatory failures (Kwong et al., 2019).

6. Methodologies for Synthesis

Advanced methodologies have been developed for the synthesis of imidazo[1,2-a]pyridines, focusing on regiospecificity and atom economy. The use of green reagents and cascade reactions are highlighted as ideal strategies for this field, reflecting an emphasis on environmental sustainability in chemical synthesis (Yu, Su, & Cao, 2018).

Future Directions

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the development of efficient strategies for the synthesis and functionalization of this scaffold is of significant interest in the field of organic synthesis and pharmaceutical chemistry .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-7-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQDUOWWWPMEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073428-81-5
Record name imidazo[1,2-a]pyridin-7-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a round bottom flask were charged 7-(azidomethyl)imidazo[1,2-a]pyridine (1.5 g, 8.7 mmol), ethyl acetate (200 mL), and 10% Pd/C (250 mg). The mixture was stirred under hydrogen balloon at room temperature for 40 minutes. The mixture was filtered through Celite and the filtrate was concentrated to get the title product (1.2 g). 1H NMR (400 MHz, DMSO-d6): 8.48 (d, 1H, J=7.2 Hz), 7.88 (s, 1H), 7.52 (d, 1H, J=1.2 Hz), 7.51 (s, 1H), 6.89 (dd, 1H, J=7.2, 1.6 Hz), 3.83 (s, 2H).
Name
7-(azidomethyl)imidazo[1,2-a]pyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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